N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, a methoxy group, and a chloroanilino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the sulfonation of 4-methoxy-3-methylbenzenesulfonamide, followed by the introduction of the 4-chloroanilino group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted anilines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide
- N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide
- N-{4-[(4-iodoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide
Uniqueness
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of the chloroanilino group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H19ClN2O5S2 |
---|---|
Molecular Weight |
467 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-14-13-19(11-12-20(14)28-2)30(26,27)23-17-7-9-18(10-8-17)29(24,25)22-16-5-3-15(21)4-6-16/h3-13,22-23H,1-2H3 |
InChI Key |
BBSPSIPFXOJLNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.